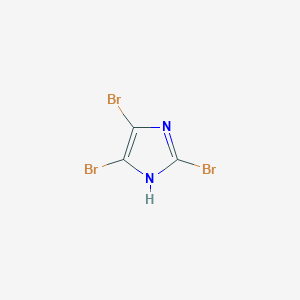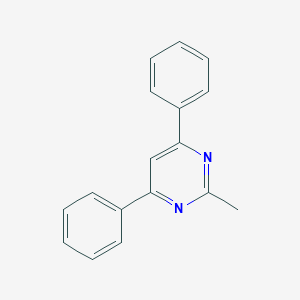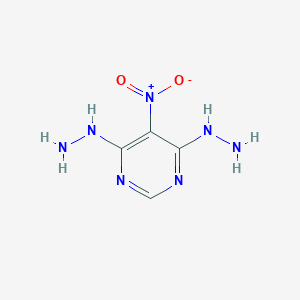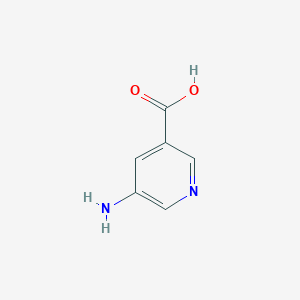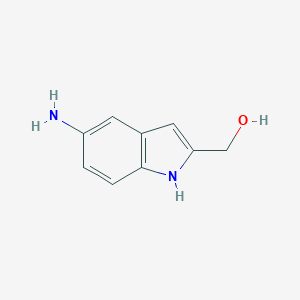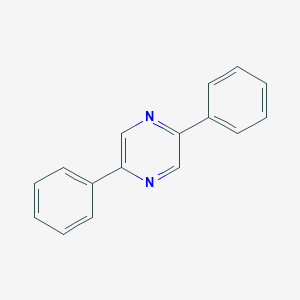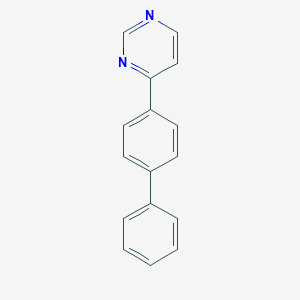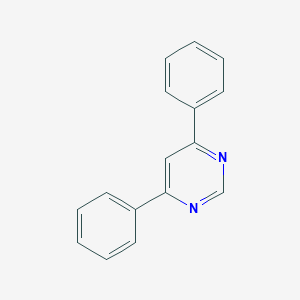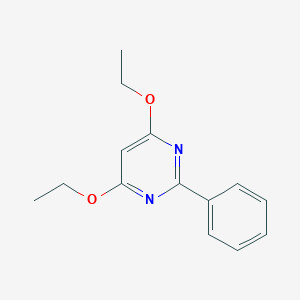
2,3-Dibromo-1-benzothiophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromo-1-benzothiophene 1,1-dioxide (DBDO) is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields. DBDO is a heterocyclic compound that contains a benzene ring fused with a thiophene ring and two bromine atoms attached to the thiophene ring. This compound has been synthesized using various methods and has been studied extensively for its biological and chemical properties.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-1-benzothiophene 1,1-dioxide is not well understood. However, it is believed that 2,3-Dibromo-1-benzothiophene 1,1-dioxide acts as an oxidizing agent and can oxidize various organic compounds. 2,3-Dibromo-1-benzothiophene 1,1-dioxide has been shown to be a strong oxidizing agent and can oxidize alcohols, aldehydes, and ketones.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,3-Dibromo-1-benzothiophene 1,1-dioxide are not well understood. However, it has been shown to have anti-cancer properties and has been used as a starting material for the synthesis of potential anti-cancer drugs. 2,3-Dibromo-1-benzothiophene 1,1-dioxide has also been shown to be a strong oxidizing agent and can oxidize various organic compounds.
Advantages and Limitations for Lab Experiments
The advantages of using 2,3-Dibromo-1-benzothiophene 1,1-dioxide in lab experiments include its strong oxidizing properties, its ability to oxidize various organic compounds, and its potential applications in medicinal chemistry, material science, and organic synthesis. The limitations of using 2,3-Dibromo-1-benzothiophene 1,1-dioxide in lab experiments include its potential toxicity and the need for careful handling due to its strong oxidizing properties.
Future Directions
There are several future directions for the research on 2,3-Dibromo-1-benzothiophene 1,1-dioxide. One potential direction is the further study of its anti-cancer properties and the synthesis of potential anti-cancer drugs using 2,3-Dibromo-1-benzothiophene 1,1-dioxide as a starting material. Another potential direction is the use of 2,3-Dibromo-1-benzothiophene 1,1-dioxide as a building block for the synthesis of new organic materials with potential applications in material science. Additionally, further research could be conducted to better understand the mechanism of action of 2,3-Dibromo-1-benzothiophene 1,1-dioxide and its potential applications in organic synthesis.
Synthesis Methods
2,3-Dibromo-1-benzothiophene 1,1-dioxide can be synthesized using various methods, including the oxidation of 2,3-dibromo-1-benzothiophene using hydrogen peroxide, the oxidation of 2,3-dibromo-1-benzothiophene using sodium perborate, and the oxidation of 2,3-dibromo-1-benzothiophene using potassium permanganate. The most commonly used method for synthesizing 2,3-Dibromo-1-benzothiophene 1,1-dioxide is the oxidation of 2,3-dibromo-1-benzothiophene using hydrogen peroxide in the presence of acetic acid.
Scientific Research Applications
2,3-Dibromo-1-benzothiophene 1,1-dioxide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 2,3-Dibromo-1-benzothiophene 1,1-dioxide has been shown to have anti-cancer properties and has been used as a starting material for the synthesis of potential anti-cancer drugs. In material science, 2,3-Dibromo-1-benzothiophene 1,1-dioxide has been used as a building block for the synthesis of various organic materials, including polymers and liquid crystals. In organic synthesis, 2,3-Dibromo-1-benzothiophene 1,1-dioxide has been used as a reagent for the oxidation of various organic compounds.
properties
CAS RN |
19163-38-3 |
|---|---|
Product Name |
2,3-Dibromo-1-benzothiophene 1,1-dioxide |
Molecular Formula |
C8H4Br2O2S |
Molecular Weight |
323.99 g/mol |
IUPAC Name |
2,3-dibromo-1-benzothiophene 1,1-dioxide |
InChI |
InChI=1S/C8H4Br2O2S/c9-7-5-3-1-2-4-6(5)13(11,12)8(7)10/h1-4H |
InChI Key |
GNRZWFXQDOCWQX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(S2(=O)=O)Br)Br |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2(=O)=O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



